molecular formula C16H22O3 B1326094 Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate CAS No. 951889-46-6

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate

Cat. No. B1326094
M. Wt: 262.34 g/mol
InChI Key: IBIDCOCEWYEMCC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The trimethylphenyl group would likely contribute significant aromatic character to the molecule, while the 5-oxovalerate group would introduce carbonyl functionality .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate”, we can expect that it would have properties typical of both aromatic and carbonyl compounds. For example, it might have a relatively high boiling point due to the presence of the aromatic ring and the carbonyl group .

Scientific Research Applications

Molecular Structure and Reactivity

  • Molecular Structure and Conformation Analysis : A study by Beltrame et al. (1993) analyzed the molecular structure and conformation of a closely related triazaoxabicyclodecatriene derivative. They discovered that the 1,2-diazepine ring adopts a twisted-sofa form, and the 1,2,4-oxadiazole ring takes an envelope conformation, providing insights into the geometric and electronic structure of similar compounds (Beltrame et al., 1993).

  • Reactivity with Hydrogen Peroxide : Cubbon & Hewlett (1968) studied the reaction of hydrogen peroxide with β- and γ-oxo-acids and esters, including ethyl 4-oxovalerate. They characterized the initial products and described novel ring closures, contributing to understanding the reactivity of these compounds (Cubbon & Hewlett, 1968).

  • Antitumor Activity : A compound structurally related to Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate showed antitumor activity, suggesting potential applications in cancer research. The study highlighted the importance of molecular structure in determining biological activity (Temple et al., 1992).

  • Synthesis and Characterization of Pyrone Derivatives : The synthesis of pyrone derivatives through acylation and cyclization involving ethyl-2-methyl-3-oxovalerate was detailed by Jun et al. (2005). This research provides valuable information on synthetic pathways and compound characterization (Jun et al., 2005).

  • Photolytic Pathways and Product Formation : Ang & Prager (1992) studied the photolysis of a similar compound, revealing insights into competing photolytic pathways and product formation. Understanding these pathways is crucial for applications in photochemistry and materials science (Ang & Prager, 1992).

Drug Synthesis and Mechanistic Insights

  • Laquinimod Synthesis and Reactivity : Jansson et al. (2006) investigated the synthesis and reactivity of Laquinimod, an oral drug for multiple sclerosis. They explored the reactivity and mechanistic aspects of the compound, contributing to the field of pharmaceutical synthesis (Jansson et al., 2006).

  • Synthesis of Pyrroles and Their Analogs : Research by Prager & Williams (1996) on the synthesis of pyrroles and their benzo analogues from Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate provides valuable information on synthetic routes and compound properties, relevant to the development of new drugs and materials (Prager & Williams, 1996).

  • Tandem Oxidation and Diels–Alder Reactions : Yates et al. (1993) detailed the synthesis of coronafacic acid through tandem Wessely oxidation and intramolecular Diels–Alder reactions, showcasing complex synthetic strategies relevant to organic synthesis and drug development (Yates et al., 1993).

properties

IUPAC Name

ethyl 5-oxo-5-(2,4,5-trimethylphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-5-19-16(18)8-6-7-15(17)14-10-12(3)11(2)9-13(14)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIDCOCEWYEMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=C(C(=C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate

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